H-D-Glu-OMe

Vue d'ensemble

Description

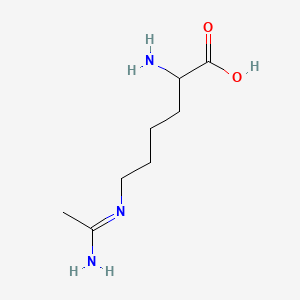

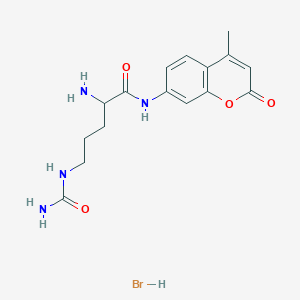

(R)-4-Amino-5-methoxy-5-oxopentanoic acid, also known as (R)-4-Amino-5-methoxy-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16. The purity is usually 95%.

BenchChem offers high-quality (R)-4-Amino-5-methoxy-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Amino-5-methoxy-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

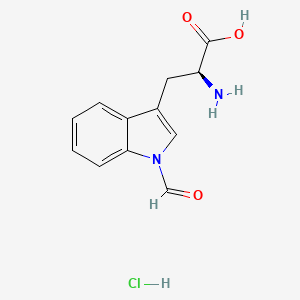

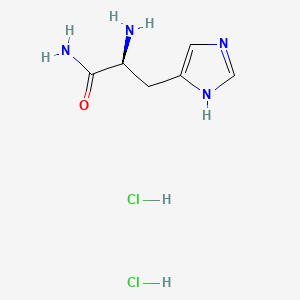

“H-D-Glu-OMe” est un produit spécialisé utilisé dans la recherche en protéomique {svg_1} {svg_2} {svg_3}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse et l'identification des protéines dans divers échantillons biologiques.

Réactif biochimique

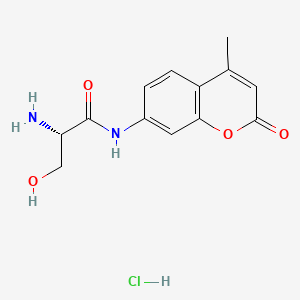

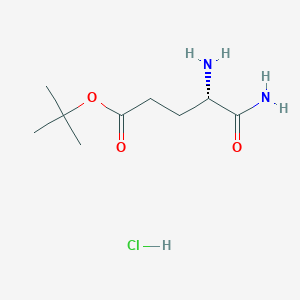

Ce composé est utilisé comme réactif biochimique {svg_4}. Les réactifs biochimiques sont des substances utilisées dans la recherche et l'analyse biochimiques. Ils jouent un rôle crucial dans le développement de nouveaux médicaments et dans la compréhension des processus biologiques au niveau moléculaire.

Manipulation des protéines

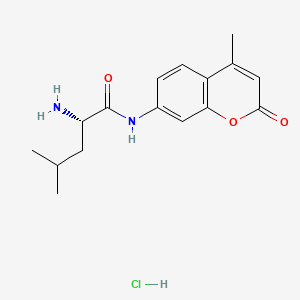

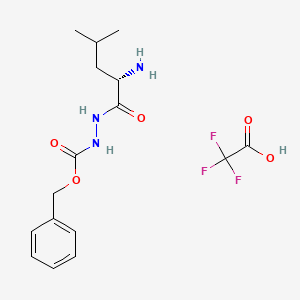

Un analogue de l'acide glutamique estérifié, similaire à “this compound”, a été codé génétiquement dans des protéines pour des modifications spécifiques de protéines {svg_5}. Ces modifications comprennent la pyroglutamation N-terminale, le confinement du Glu dans le site actif d'une protéine toxique et la dotation des protéines en acide hydroxamique chélateur de métal et en poignée réactive polyvalente d'hydrazide d'acyle.

Intermédiaire pharmaceutique

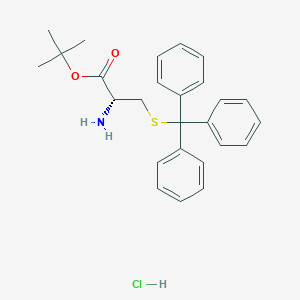

“Acide D-glutamique, ester 1-méthylique” est utilisé comme intermédiaire pharmaceutique {svg_6}. Les intermédiaires pharmaceutiques sont les médicaments utilisés dans la production de médicaments en vrac, qui sont ensuite utilisés pour produire les médicaments thérapeutiques finaux.

Neurotransmetteur dans le cerveau humain

“Acide L-glutamique, ester 1-méthylique” est un acide aminé non essentiel qui est important pour le système nerveux central des mammifères {svg_7}. C'est également un neurotransmetteur pour les photorécepteurs coniques dans le cerveau humain.

Traitement de la maladie du foie

“Acide L-glutamique, ester 1-méthylique” est utilisé comme traitement pour les patients atteints de maladie du foie accompagnée d'encéphalopathie, une affection appelée « coma hépatique » {svg_8}.

Mécanisme D'action

Target of Action

H-D-Glu-OMe, also known as D-Glutamic acid, 1-methyl ester or ®-4-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid . The primary targets of this compound are enzymes involved in glutamine metabolism, such as glutamate dehydrogenase (GDH) and vesicular glutamate transporter 1 (VGLUT1) . GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), playing a crucial role in metabolic processes . VGLUT1, on the other hand, is responsible for the transport of glutamate into synaptic vesicles, contributing to neurotransmission .

Mode of Action

It is known that glutamic acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . They can also affect mental performance during stress-related tasks .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle by participating in the conversion of glutamate to α-KG . This process is crucial for energy production within cells. Additionally, it contributes to the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Pharmacokinetics

As a derivative of glutamic acid, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of this compound are largely dependent on its interaction with its targets. By influencing glutamine metabolism, it can affect various physiological processes, including energy production, neurotransmission, and immune response .

Analyse Biochimique

Biochemical Properties

H-D-Glu-OMe plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. This compound interacts with several enzymes, including glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate . Additionally, this compound may interact with other proteins and biomolecules involved in amino acid transport and metabolism. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of glutamate receptors and transporters, which play a crucial role in neurotransmission and cellular communication . By modulating these pathways, this compound can impact cellular functions such as energy production, cell growth, and differentiation. The effects on gene expression may involve changes in the transcriptional activity of genes related to amino acid metabolism and transport.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with glutamate dehydrogenase can modulate the enzyme’s activity, affecting the balance between glutamate and α-ketoglutarate in cells . Additionally, this compound may influence the expression of genes involved in amino acid metabolism by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions related to amino acid metabolism and neurotransmission. At high doses, this compound can exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to cell damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and other aminotransferases, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as α-ketoglutarate and glutamate, which are critical for cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound can affect its activity and function, as its presence in specific cellular compartments is necessary for its interactions with enzymes and other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can enhance its interactions with mitochondrial enzymes involved in amino acid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.

Propriétés

IUPAC Name |

(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWIYICDCVPBEW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710433 | |

| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26566-13-2 | |

| Record name | 1-Methyl hydrogen D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.